molecular formula C12H16BrNO B3199698 2-bromo-N,3-dimethyl-N-phenylbutanamide CAS No. 1017036-82-6

2-bromo-N,3-dimethyl-N-phenylbutanamide

Cat. No. B3199698
CAS RN: 1017036-82-6
M. Wt: 270.17 g/mol
InChI Key: LQSBQCHYDXEEBK-UHFFFAOYSA-N
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Description

“2-bromo-N,3-dimethyl-N-phenylbutanamide” is a chemical compound with the CAS Number: 1017036-82-6 . It has a molecular weight of 270.17 and its IUPAC name is 2-bromo-N,3-dimethyl-N-phenylbutanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.3±0.1 g/cm^3 . Its boiling point is predicted to be around 313.6±25.0 °C at 760 mmHg . The compound also has a predicted vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Molecular Complex Formation

2-bromo-N,3-dimethyl-N-phenylbutanamide forms molecular complexes with other compounds, such as N,N-dimethyl-4-nitrosoaniline, characterized by hydrogen bonding and π-π * interactions. This indicates its potential for molecular interactions and complex formation in various chemical applications (Lewiński, Nitek, & Milart, 1993).

Antiproliferative Effects

A derivative of 2-bromo-N,3-dimethyl-N-phenylbutanamide, 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, showed significant anti-proliferative effects on U937 cells, suggesting its potential in medical and pharmaceutical research, particularly in cancer treatment (Yamada et al., 2010).

Metabolic Studies

In a study, 2-bromo-N,3-dimethyl-N-phenylbutanamide was labeled with carbon-14 for use in metabolic studies. This application underscores its relevance in understanding metabolic pathways and processes (Kanamaru, Nishioka, Komori, & Kawahara, 1988).

Herbicidal Activity

Optically active N-benzylbutanamides, including derivatives of 2-bromo-N,3-dimethyl-N-phenylbutanamide, have been studied for their herbicidal activity against various plants. Their effectiveness varied based on the isomer used, indicating potential use in agriculture (Osamu et al., 2010).

Cytotoxicity and Biological Activity Screening

Novel N-(α-bromoacyl)-α-amino esters related to 2-bromo-N,3-dimethyl-N-phenylbutanamide were synthesized and assessed for cytotoxicity, anti-inflammatory, and antibacterial activity. Their low cytotoxicity and lack of significant antibacterial and anti-inflammatory activity suggest potential for incorporation into prodrugs (Yancheva et al., 2015).

properties

IUPAC Name

2-bromo-N,3-dimethyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSBQCHYDXEEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,3-dimethyl-N-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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